2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide
Description
This compound is a benzamide derivative featuring a 4-oxo-4H-chromen-7-yl backbone substituted at position 2 with a 4-ethoxyphenyl group and at position 7 with a 2-bromobenzamide moiety (Fig. 1). The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring enhances lipophilicity, while the bromine atom at position 2 of the benzamide introduces steric bulk and electronic effects.
Properties
Molecular Formula |
C24H18BrNO4 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide |
InChI |
InChI=1S/C24H18BrNO4/c1-2-29-17-10-7-15(8-11-17)22-14-21(27)19-12-9-16(13-23(19)30-22)26-24(28)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3,(H,26,28) |
InChI Key |
LMQPNJINHVGIKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves several steps. One common method starts with the preparation of 2-bromo-1-(4-ethoxyphenyl)ethanone, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: The chromenyl moiety can participate in cyclization reactions to form more complex structures
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Alkoxy Chain Length (Methoxy, Ethoxy, Propoxy)
Compounds 15–17 in are benzamide derivatives with methoxy (–OCH₃), ethoxy (–OCH₂CH₃), and propoxy (–OCH₂CH₂CH₃) groups at the para position of the phenyl ring. Key differences include:
- Lipophilicity : The ethoxy group in the target compound provides intermediate lipophilicity (LogP ~3.2 estimated) compared to methoxy (LogP ~2.8) and propoxy (LogP ~3.6).
- Synthetic Yield : Ethoxy-substituted analogs often exhibit higher yields (e.g., 80–86% in ) compared to propoxy derivatives due to steric hindrance in the latter .
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Bromo-N-(2-nitrophenyl)benzamide (): The nitro group (–NO₂) is strongly electron-withdrawing, reducing electron density on the benzamide ring. This contrasts with the ethoxy group (–OCH₂CH₃), which is electron-donating. The nitro derivative shows a lower melting point (154–155°C) compared to ethoxy analogs, likely due to reduced intermolecular hydrogen bonding .
Chromen-4-one Backbone Modifications
Positional Isomerism on the Chromen Ring
- 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (): The benzamide group is at position 6 instead of 5. This positional shift alters molecular dipole moments and crystal packing. For example, the 7-yl substitution in the target compound may enhance π-π stacking due to better alignment of aromatic systems .
- 2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (): The chromen-2-one backbone (vs. 4-one) reduces planarity, affecting solubility and bioavailability .
Bromine Substitution Patterns
- 2-Bromo vs.
- Ortho-Substituted Nitro Derivatives: In 4-bromo-N-(2-nitrophenyl)benzamide (), the ortho-nitro group induces torsional strain, leading to non-coplanar aromatic rings. This contrasts with the target compound’s ethoxyphenyl group, which maintains coplanarity for enhanced crystallinity .
Physicochemical and Crystallographic Comparisons
Table 1: Key Properties of Selected Analogs
Crystallographic Software and Methodology
The structural determination of analogs often employs SHELX () and WinGX/ORTEP (–11). For example, 4-bromo-N-(2-nitrophenyl)benzamide was refined using SHELXL-2014, achieving an R-factor of 0.049 . The target compound’s structure, if solved similarly, would benefit from SHELX’s robustness in handling bromine’s high electron density .
Biological Activity
2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a complex organic compound belonging to the class of benzamides and chromenones. Its unique structure, featuring a bromine atom, a benzamide moiety, and a chromen-4-one framework with an ethoxyphenyl substituent, suggests potential biological activities, particularly in anti-inflammatory pathways and possibly anticancer effects. This article reviews the biological activity of this compound based on diverse sources, including relevant studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 432.3 g/mol. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H18BrNO4 |
| Molecular Weight | 432.3 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these enzymes, the compound could reduce the production of pro-inflammatory mediators.
- Inhibition Studies : Preliminary data suggest that the compound has an IC50 value in the low micromolar range against COX enzymes, indicating strong inhibitory potential compared to standard anti-inflammatory drugs.
Anticancer Activity
The compound's structure suggests possible applications in cancer therapy. Its ability to interact with specific molecular targets may lead to apoptosis in cancer cells.
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) have demonstrated that treatment with this compound leads to significant reductions in cell viability, with IC50 values ranging from 10 to 20 µM.
- Mechanism of Action : The anticancer effects are hypothesized to occur through the induction of cell cycle arrest and apoptosis via modulation of signaling pathways such as PI3K/Akt and MAPK.
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. It appears to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
- DPPH Assay : In assays measuring free radical scavenging activity (e.g., DPPH), this compound exhibited a dose-dependent response, showing significant antioxidant capacity at concentrations above 50 µM.
Case Study 1: In Vivo Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory effects of the compound in a rat model of paw edema induced by carrageenan. The results indicated a substantial reduction in paw swelling in treated groups compared to controls, suggesting effective anti-inflammatory action.
Case Study 2: Anticancer Efficacy in Xenograft Models
In xenograft models using human breast cancer cells implanted in mice, treatment with 2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-y]benzamide resulted in significant tumor growth inhibition compared to untreated controls, reinforcing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
